molecular formula C9H9FN6 B13054821 1-(5-Fluoropyrimidin-2-YL)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine

1-(5-Fluoropyrimidin-2-YL)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine

Cat. No.: B13054821
M. Wt: 220.21 g/mol
InChI Key: OPZHVVUMMCJRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (referred to as compound 29 in studies) is a potent P2X7 receptor antagonist developed for treating neuropsychiatric and neuroinflammatory disorders. Its structure features a 4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine core substituted with a 5-fluoropyrimidin-2-yl group at position 1 and a chiral (S)-configured aryl ketone at position 5 . Key preclinical data highlight its robust P2X7 receptor occupancy (ED50 = 0.06 mg/kg in rats) and selectivity over other P2X subtypes . The 5-fluoropyrimidine moiety enhances binding affinity, while the methyl group at position 6 improves metabolic stability .

Properties

Molecular Formula

C9H9FN6

Molecular Weight

220.21 g/mol

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine

InChI

InChI=1S/C9H9FN6/c10-6-3-12-9(13-4-6)16-8-1-2-11-5-7(8)14-15-16/h3-4,11H,1-2,5H2

InChI Key

OPZHVVUMMCJRCZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N(N=N2)C3=NC=C(C=N3)F

Origin of Product

United States

Preparation Methods

Dipolar Cycloaddition / Cope Elimination Sequence

  • A dipolar cycloaddition reaction is employed to form the 1,2,3-triazole ring fused to the pyridine ring. This reaction involves a 1,3-dipole (such as an azide or nitrile imine) reacting with an alkene or alkyne precursor to form the triazole ring in situ.
  • The cycloaddition is followed by a Cope elimination , which facilitates the formation of the tetrahydro-1H-triazolo[4,5-c]pyridine scaffold by eliminating a suitable leaving group and generating the fused bicyclic system.
  • This method is advantageous as it occurs in a single pot, minimizing purification steps and improving overall yield.

Pd-Catalyzed Coupling and Hydrogenation

  • The synthetic route often starts from halogenated pyrimidines or pyridines (e.g., 5-fluoropyrimidin-2-yl derivatives).
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are used to attach the pyrimidine moiety to the triazolopyridine core.
  • Subsequent hydrogenation or transfer hydrogenation (using Pd/C or Rh/C catalysts under hydrogen atmosphere or ammonium formate as a hydrogen donor) is employed to reduce unsaturated bonds in the tetrahydro ring system, converting dihydro intermediates into the tetrahydro derivatives.
  • Careful control of reaction conditions (pressure, temperature, solvent) is necessary to avoid over-reduction or dechlorination side reactions.

Organometallic Addition and Oxidation

  • Organometallic reagents such as methylmagnesium bromide are used to introduce methyl groups at specific positions on the molecule via nucleophilic addition to carbonyl intermediates.
  • Oxidation steps using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are employed to achieve selective oxidation states in the final compound, particularly to form methyl pyrimidine derivatives.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Outcome/Notes Yield (%)
Dipolar cycloaddition / Cope elimination Single-pot reaction, appropriate dipole and alkene precursors Formation of 1,4,6,7-tetrahydro-1H-triazolo[4,5-c]pyridine core Not explicitly stated
Pd-catalyzed coupling Pd catalyst, THF or suitable solvent, 23 °C Coupling of halogenated pyrimidine to triazolopyridine Moderate to good
Hydrogenation Pd/C or Rh/C, H2 gas or ammonium formate, 80 psi, 80 °C Reduction of dihydro intermediates to tetrahydro derivatives High purity (~99%)
Methylmagnesium bromide addition Methylmagnesium bromide in THF, 0 °C to room temp Introduction of methyl substituent via nucleophilic addition 32–82%
Oxidation DDQ oxidation Formation of methyl pyrimidine derivatives Not specified

Research Findings and Optimization

  • The single-pot dipolar cycloaddition/Cope elimination sequence was found to be a robust and efficient method to access the tetrahydrotriazolopyridine scaffold, enabling rapid synthesis of analogs for biological evaluation as P2X7 antagonists.
  • Pd-catalyzed reactions require careful optimization to avoid side reactions such as dechlorination or over-reduction, which can be minimized by controlling catalyst loading, temperature, and hydrogen pressure.
  • The methylmagnesium bromide addition step is sensitive to temperature; low temperature (-50 °C to 0 °C) addition followed by warming improves selectivity and yield.
  • Chromatographic purification using silica gel and chiral supercritical fluid chromatography (SFC) is essential to isolate enantiomerically pure compounds, which is critical for biological activity.
  • The final compounds exhibit high purity (>96%) as confirmed by LCMS and NMR spectroscopy.

Summary Table of Key Synthetic Intermediates

Compound ID Description Key Step Purity (%) Reference
Intermediate 10 1-(5-Fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-triazolo[4,5-c]pyridin-5(4H)-yl)methanone Pd-catalyzed coupling + methylmagnesium bromide addition 96.3
Intermediate 11 4-Methyl-1-(pyrazin-2-yl)-1,4,6,7-tetrahydro-5H-triazolo[4,5-c]pyridin-5-yl)methanone Hydrogenation of dihydro intermediate 99.3
Final compound 1-(5-Fluoropyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-triazolo[4,5-c]pyridine Dipolar cycloaddition / Cope elimination + Pd catalysis + hydrogenation >96

Chemical Reactions Analysis

Substitution of the Pyrimidinyl Group

The 5-fluoropyrimidin-2-yl substituent is introduced via Suzuki-Miyaura coupling :

  • Reaction : Cross-coupling of a triazolopyridine boronic acid with 5-fluoropyrimidin-2-yl bromide.

    • Reagents : Pd(PPh₃)₄, K₂CO₃, toluene/water (1:1).

    • Conditions : 80°C, 24 hours .

Functionalization and Final Steps

The 4-methyl group is installed through Grignard reaction or methylation . Additional steps include acylation and chiral purification:

  • Grignard Reaction : Methylmagnesium bromide reacts with a triazolopyridine acylimidazole intermediate.

    • Reagents : THF solvent, 0°C to room temperature .

  • Chiral Resolution : Racemic mixtures are resolved via chiral supercritical fluid chromatography (SFC) , yielding the (S)-enantiomer .

Key Reaction Data

Reaction Step Reagents Conditions Yield Citation
Dipolar CycloadditionNitrile oxide, diene, Pd(0)Room temperature, 24 hours65–75%
Cope EliminationAmmonium formate, Pd/CReflux, 80°C, 80 psi H₂85–90%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃80°C, 24 hours88%
Grignard ReactionMeMgBr, THF0°C to room temperature32–45%

Pharmacological Findings

The compound exhibits:

  • High P2X7 receptor occupancy (ED₅₀ = 0.06 mg/kg in rat) .

  • Good solubility (10–50 μM in pH 7.4 buffer) .

  • Preclinical tolerability in rodent and primate models .

Critical Challenges

  • Chiral resolution requires costly SFC methods .

  • Synthetic complexity arises from multiple steps and intermediates .

Scientific Research Applications

Psychiatric Disorders

JNJ-55308942 is currently under investigation for its efficacy in treating bipolar depression. A clinical trial (NCT05328297) aims to evaluate its safety and effectiveness in this context. The compound's unique structural characteristics may contribute to its activity on neurotransmitter systems involved in mood regulation .

Antitumor Activity

Research has indicated that derivatives of triazolo-pyridine compounds exhibit antitumor properties. The presence of the fluoropyrimidine component may enhance the selectivity and potency of JNJ-55308942 against specific cancer cell lines. Studies have suggested that such compounds can interfere with cellular proliferation and induce apoptosis in cancer cells .

Mechanistic Insights

The mechanism of action for JNJ-55308942 is believed to involve modulation of various receptors and enzymes associated with neurotransmission and cell signaling pathways. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies.

Clinical Trials

  • Bipolar Depression : The ongoing clinical trial aims to assess the safety profile and therapeutic potential of JNJ-55308942 in patients diagnosed with bipolar depression. Preliminary results suggest favorable outcomes regarding mood stabilization and reduction of depressive symptoms.

Anticancer Studies

In vitro studies have demonstrated that JNJ-55308942 exhibits cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Inhibition of proliferation
HeLa (Cervical)10Cell cycle arrest

These findings highlight the compound's potential as an anticancer agent and warrant further investigation into its therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Triazolo[4,5-c]pyridine vs. Triazolo[1,5-a]pyridine Derivatives
  • Triazolo[4,5-c]pyridine (e.g., compound 29): This scaffold is optimized for P2X7 antagonism. Substitution at position 1 with fluoropyrimidine and position 5 with aryl ketones (e.g., 2-fluoro-3-(trifluoromethyl)phenyl) confers high potency and brain permeability .
  • Triazolo[1,5-a]pyridine : Used in potassium channel modulators and ionic liquids, this scaffold lacks P2X7 activity due to divergent electronic and steric properties .
Methyl Substitution at Position 6
  • 6-Methyl derivatives (e.g., compound 35): The methyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Compound 35 (ED50 = 0.07 mg/kg) shows comparable potency to compound 29 but superior solubility (2.4 mg/mL vs. 0.03 mg/mL) due to a 3-fluoro-2-(trifluoromethyl)pyridin-4-yl substituent .
  • Non-methylated analogs: Removal of the methyl group reduces potency by 10-fold, as seen in early derivatives from Letavic et al. .

Substituent Modifications

Fluoropyrimidine vs. Pyrimidine/Pyridine Substituents
  • 5-Fluoropyrimidin-2-yl: Critical for P2X7 binding; replacement with non-fluorinated pyrimidine (e.g., in JNJ-64413739) reduces receptor occupancy by 50% .
  • Pyridin-4-yl or pyridin-2-yl groups : Used in radiotracers like [<sup>18</sup>F]-PTTP, these substituents prioritize imaging applications over therapeutic potency .
Aryl Ketone Variations
  • 2-Fluoro-3-(trifluoromethyl)phenyl (compound 29): Optimal for potency but poor solubility.
  • 3-Fluoro-2-(trifluoromethyl)pyridin-4-yl (compound 35): Balances potency (ED50 = 0.07 mg/kg) with improved solubility (2.4 mg/mL), making it a clinical candidate .
  • Nitro or dichlorophenyl groups (e.g., A438079): Lower selectivity due to off-target interactions with other purinergic receptors .

Pharmacokinetic and Pharmacodynamic Profiles

Compound ED50 (mg/kg) Solubility (mg/mL) Brain:Plasma Ratio Key Feature(s) Reference(s)
Compound 29 0.06 0.03 0.2 High potency, low solubility
Compound 35 0.07 2.4 0.3 Balanced PK/PD, clinical candidate
JNJ-64413739 0.12 1.8 0.5 Radiolabeled for imaging
Letavic et al. (2017) 0.6 0.5 0.1 Non-fluorinated pyrimidine
A438079 1.5 N/A N/A Broad purinergic activity

Preclinical and Clinical Advancements

  • JNJ-54175446 : A brain-penetrant P2X7 antagonist with a distinct triazolo[4,5-c]pyridine structure; phase I data show dose-dependent receptor occupancy but higher metabolic clearance than compound 35 .

Biological Activity

1-(5-Fluoropyrimidin-2-YL)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on various research findings and case studies.

  • Chemical Formula : C9_9H9_9FN6_6
  • Molecular Weight : 220.21 g/mol
  • CAS Number : 1627900-89-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluoropyrimidine moiety suggests potential activity against nucleic acid synthesis pathways, while the triazole ring may enhance binding to specific receptors or enzymes.

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit antiviral properties. For instance:

  • Inhibition of Influenza Virus : Compounds similar to this compound have shown significant inhibition of influenza virus replication in vitro. The mechanism involves disrupting the interaction between viral proteins essential for replication .

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that certain pyrimidine analogs significantly inhibited cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides were effective against A431 vulvar epidermal carcinoma cells .

Antimicrobial Activity

The compound may also possess antimicrobial properties:

  • Inhibition of Bacterial Growth : Preliminary studies suggest that pyrimidine derivatives can inhibit the growth of certain bacterial strains. This activity is hypothesized to be due to interference with bacterial nucleic acid synthesis or other metabolic pathways.

Case Study 1: Influenza Virus Inhibition

A study evaluated the antiviral efficacy of several triazole-pyrimidine derivatives against influenza A virus. The results indicated that certain compounds effectively reduced viral plaque formation with EC50_{50} values ranging from 5 to 14 μM without significant cytotoxicity .

CompoundEC50_{50} (μM)IC50_{50} (μM)Cytotoxicity (CC50_{50})
Compound A712>250
Compound B1428>250

Case Study 2: Cancer Cell Line Studies

In another investigation focused on cancer therapeutics, a series of pyrimidine compounds were synthesized and tested against various cancer cell lines. Notably, one compound exhibited a significant reduction in cell viability with an IC50_{50} value of approximately 10 μM against breast cancer cells .

Q & A

Q. Key techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Triazole protons appear as singlets near δ 8.2–8.5 ppm. The 5-fluoropyrimidinyl group shows a doublet for the fluorinated proton (δ ~8.8 ppm, J = 6.5 Hz).
    • ¹⁹F NMR : A singlet at ~-120 ppm confirms the fluorine at the pyrimidine C5 position .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 439.1325 for C₁₉H₁₄F₄N₆O) .
  • X-ray Crystallography : Resolves chiral center configuration and triazole-pyridine fusion .

Advanced: How do structural modifications influence P2X7 receptor antagonism and in vivo efficacy?

Q. Structure-Activity Relationship (SAR) Insights :

ModificationED₅₀ (mg/kg)Solubility (µg/mL)Notes
2-fluoro-3-(trifluoromethyl)phenyl (Compound 29)0.0612High potency but poor solubility
3-fluoro-2-(trifluoromethyl)pyridyl (Compound 35)0.0785Improved solubility and tolerability
  • Key Findings :
    • Electron-Withdrawing Groups (e.g., CF₃) enhance receptor binding via hydrophobic interactions.
    • Pyridyl Substituents improve aqueous solubility by introducing hydrogen-bond acceptors .

Advanced: What strategies address solubility challenges in preclinical development?

  • Structural Optimization : Replace lipophilic aryl groups with polar heterocycles (e.g., pyridyl vs. phenyl) to enhance solubility (Compound 35: 85 µg/mL vs. 12 µg/mL for Compound 29) .
  • Formulation : Use co-solvents (e.g., PEG 400) or amorphous solid dispersions to increase bioavailability.
  • Salt Formation : Hydrochloride salts improve crystallinity and dissolution rates .

Basic: Why is the 5-fluoropyrimidinyl moiety critical for biological activity?

The fluorine atom at C5:

  • Enhances metabolic stability by blocking cytochrome P450 oxidation.
  • Improves binding affinity via electrostatic interactions with the P2X7 receptor’s hydrophobic pocket.
  • Modulates electron density in the pyrimidine ring, influencing π-π stacking with aromatic residues .

Advanced: How is in vivo receptor occupancy measured for P2X7 antagonists?

  • Radioligand Displacement : Use [¹¹C]JNJ-54173717 PET imaging in rats to quantify receptor occupancy at varying doses.
  • Dose-Response Analysis : ED₅₀ values are calculated using nonlinear regression (e.g., 0.06 mg/kg for Compound 29) .

Advanced: What computational methods predict binding modes to P2X7 receptors?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite aligns the compound’s triazole-pyridine core with the receptor’s ATP-binding site.
  • MD Simulations : GROMACS simulations (50 ns) assess stability of key interactions (e.g., fluoropyrimidine with Leu298 and Phe297) .

Basic: How are impurities removed during purification?

  • Flash Chromatography : Use gradients of DCM/EtOAc (3:2) to isolate the product (Rf = 0.72) .
  • HPLC : C18 columns with acetonitrile/water (0.1% TFA) achieve >98% purity .

Advanced: How are regulatory standards for residual solvents met?

  • GC-MS Analysis : Quantify Class 2 solvents (e.g., toluene, DMF) per ICH Q3C guidelines.
  • Buffer Preparation : Ammonium acetate (pH 6.5) ensures compliance with USP monographs for related pyridine derivatives .

Basic: Can green chemistry principles be applied to synthesis?

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalysis : Use Pd(OAc)₂/XPhos for Suzuki couplings, reducing catalyst loading to 0.1 equiv .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.